molecular formula C₁₀H₁₄D₄O B1145213 4-t-Butylcyclohexanone-2,2,6,6-d4 CAS No. 15649-46-4

4-t-Butylcyclohexanone-2,2,6,6-d4

Cat. No. B1145213
CAS RN: 15649-46-4
M. Wt: 158.27
InChI Key:
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Description

4-t-Butylcyclohexanone-2,2,6,6-d4 is an isotopic analogue of 4-t-Butylcyclohexanone . It is a useful synthetic intermediate in the study of reductive amination of ketones with STAB (Sodium Triacetoxyborohydride) and preparation of aromatic, unsaturated, sterically hindered ketones .


Synthesis Analysis

The synthesis of 4-t-Butylcyclohexanone-2,2,6,6-d4 involves reduction reactions . Two of the simplest metal hydrides used to reduce ketones are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH or LAH), both of which are reducing agents or reductants . The choice of reagent is determined by the particular reaction (and substrate) at hand .


Molecular Structure Analysis

The molecular formula of 4-t-Butylcyclohexanone-2,2,6,6-d4 is C₁₀H₁₄D₄O. Its molecular weight is 158.27.


Chemical Reactions Analysis

The chemical reactions involving 4-t-Butylcyclohexanone-2,2,6,6-d4 are typically reduction reactions . These reactions involve a change in the electron density at carbon . The reduction of a carbonyl to a hydroxyl converts an sp2-hybridized carbon to an sp3 center .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-t-Butylcyclohexanone-2,2,6,6-d4 include its molecular formula, molecular weight, and solubility . More detailed properties like melting point, boiling point, and density can be found in specialized databases .

Safety And Hazards

4-t-Butylcyclohexanone-2,2,6,6-d4 is harmful if swallowed . It is also toxic to aquatic life with long-lasting effects . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and disposing of contents/container to an approved waste disposal plant .

Future Directions

As a useful synthetic intermediate, 4-t-Butylcyclohexanone-2,2,6,6-d4 has potential applications in the study of reductive amination of ketones with STAB and preparation of aromatic, unsaturated, sterically hindered ketones . Its future directions could involve further exploration of these applications and the development of new synthetic methods and applications.

properties

CAS RN

15649-46-4

Product Name

4-t-Butylcyclohexanone-2,2,6,6-d4

Molecular Formula

C₁₀H₁₄D₄O

Molecular Weight

158.27

synonyms

4-(1,1-Dimethylethyl)(cyclohexanone-d4);  C 64-d4;  NSC 73717-d4;  p-tert-Butyl(cyclohexanone-d4);  γ-tert-Butyl(cyclohexanone-d4); 

Origin of Product

United States

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